Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate is an organic compound that features a thiophene ring substituted with a chlorine atom and a dioxobutanoate ester group
Mechanism of Action
Target of Action
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities . .
Pharmacokinetics
A related compound, (5-chlorothiophen-2-yl)methanamine, is reported to have high gi absorption and is bbb permeant .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and methyl acetoacetate.
Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl 5-chlorothiophene-2-carboxylate.
Knoevenagel Condensation: The ester is then subjected to a Knoevenagel condensation reaction with methyl acetoacetate in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting enzyme inhibition.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 4-(5-bromothiophen-2-yl)-2,4-dioxobutanoate
- Methyl 4-(5-fluorothiophen-2-yl)-2,4-dioxobutanoate
- Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate
Comparison:
- Uniqueness: Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets compared to its bromine, fluorine, or methyl-substituted analogs.
- Reactivity: The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
- Biological Activity: The presence of chlorine can enhance the compound’s ability to interact with specific enzymes, potentially leading to more potent biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c1-14-9(13)6(12)4-5(11)7-2-3-8(10)15-7/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBFOJLTYZLZGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248742 | |
Record name | Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848178-49-4 | |
Record name | Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848178-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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